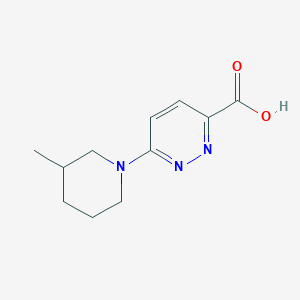
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid” is an organic compound that contains a pyrazole ring and a pyridine ring. Pyrazoles are a class of compounds that have been found to possess various biological activities . Pyridines are also important in the field of medicinal chemistry, as they are part of many therapeutic agents .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction known as a Knorr Pyrazole Synthesis, which involves the condensation of a 1,3-diketone with a hydrazine. The pyridine ring could be introduced through a cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring and a pyridine ring connected by an ethyl chain. The carboxylic acid group would be attached to the pyrazole ring .Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, this compound would be expected to undergo reactions typical of carboxylic acids, such as esterification and amide formation. The presence of the pyridine ring could also allow for electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents present on the pyrazole and pyridine rings. Generally, compounds containing these rings are aromatic and relatively stable. The presence of the carboxylic acid group would make the compound acidic .Aplicaciones Científicas De Investigación
Chemistry and Properties of Pyrazole Derivatives
Pyrazole derivatives, including 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, are part of a broader class of heterocyclic compounds that have drawn significant interest in various branches of chemistry due to their fascinating chemical properties and versatile applications. These compounds serve as fundamental building blocks for synthesizing biologically active molecules, showcasing a wide range of activities such as antimicrobial, anticancer, anti-inflammatory, and antidepressant effects. The synthesis and applications of pyrazole carboxylic acid derivatives have been extensively reviewed, highlighting their importance in medicinal chemistry and drug development processes (Cetin, 2020).
Role in Kinase Inhibition
The pyrazole moiety, specifically in structures similar to this compound, has been proven to be particularly versatile in the design of kinase inhibitors. These molecules are capable of interacting with kinases through multiple binding modes, making them valuable in the pharmaceutical industry for the development of treatments targeting various diseases. The efficacy of pyrazolo[3,4-b]pyridine as a key element for inhibitor binding across a range of kinase targets underscores the compound's potential in therapeutic applications (Wenglowsky, 2013).
Mecanismo De Acción
- Docking analyses have suggested binding to the podophyllotoxin pocket of the protein gamma tubulin, which could underlie its anticancer activity .
Mode of Action
Biochemical Pathways
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell growth and apoptosis, thereby affecting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For example, it can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a critical concentration above which the compound becomes harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can affect the levels of certain metabolites by inhibiting or activating key enzymes, thereby altering the metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Studies have shown that it can be efficiently transported across cell membranes and distributed to various tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
1-ethyl-3-pyridin-4-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-7-9(11(15)16)10(13-14)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJUNVIXJBQMLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



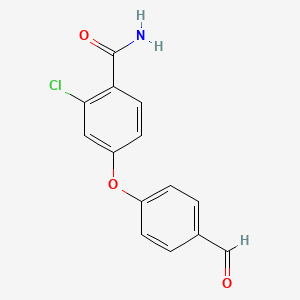
![6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide](/img/structure/B1465311.png)

![1-[(Phenylamino)methyl]cyclohexan-1-ol](/img/structure/B1465315.png)
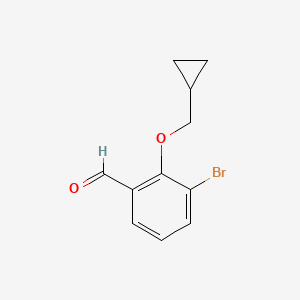


![[2-(Furan-3-yl)phenyl]methanamine](/img/structure/B1465321.png)
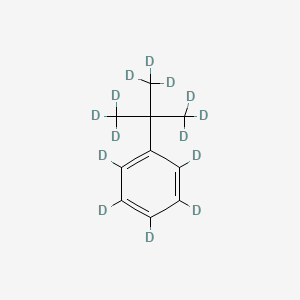
![{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1465325.png)
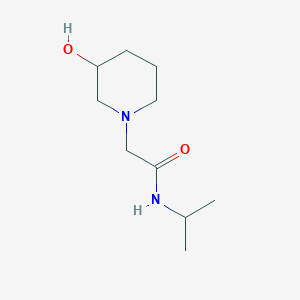
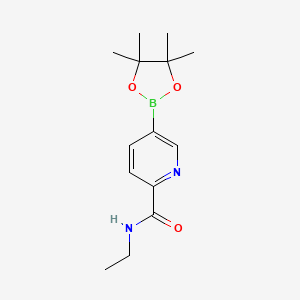
![Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B1465330.png)
